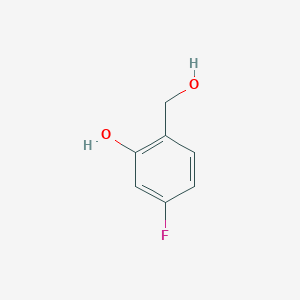

5-Fluoro-2-(hydroxymethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-(hydroxymethyl)phenol is a halogenated phenol with the molecular formula C7H7FO2 and a molecular weight of 142.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position on the phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)phenol typically involves the fluorination of 2-(hydroxymethyl)phenol. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is used under mild conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting other functional groups on the phenol ring .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a carboxylic acid (-COOH) or aldehyde (-CHO), depending on reaction conditions.

Mechanism :

-

Carboxylic Acid Formation : MnO₄⁻ abstracts a hydrogen from -CH₂OH, forming a carbonyl intermediate, which further oxidizes to -COOH .

-

Aldehyde Formation : PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation .

Nucleophilic Substitution

The fluorine atom at position 5 can participate in nucleophilic aromatic substitution (NAS) under strongly basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Fluorine Replacement | NaNH₂, NH₃(l), −33°C | 5-Amino-2-(hydroxymethyl)phenol | Low (≤30%) due to fluorine’s poor leaving-group ability . |

Mechanism :

-

Deprotonation of the phenolic -OH generates a phenoxide ion, activating the ring for NAS.

-

Ammonia acts as a nucleophile, displacing fluorine via a Meisenheimer complex .

Esterification and Etherification

The phenolic -OH and hydroxymethyl -OH groups can be functionalized to form esters or ethers.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Phenolic Ether Formation | CH₃I, K₂CO₃, DMF | 5-Fluoro-2-(hydroxymethyl)anisole | Protects phenol during synthetic steps. |

| Hydroxymethyl Esterification | Ac₂O, Pyridine | 5-Fluoro-2-(acetoxymethyl)phenol | Enhances lipophilicity for drug delivery. |

Key Insight :

-

Selective protection of the phenolic -OH is achievable using bulky bases to avoid hydroxymethyl group reactivity .

Sulfonation and Sulfamate Formation

The phenolic -OH reacts with sulfonating agents to form sulfonate esters or sulfamates.

| Reaction Type | Reagents/Conditions | Product | Biological Relevance |

|---|---|---|---|

| Sulfamate Formation | Sulfamoyl Chloride, DMA | 5-Fluoro-2-(hydroxymethyl)phenyl sulfamate | Potential enzyme inhibition . |

Mechanism :

Cross-Coupling Reactions

The hydroxymethyl group can be derivatized for participation in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid, Base | Biaryl Derivatives | Requires prior conversion of -CH₂OH to -B(OH)₂. |

Comparative Reactivity

A comparison with structurally similar compounds highlights fluorine’s electronic effects:

Aplicaciones Científicas De Investigación

5-Fluoro-2-(hydroxymethyl)phenol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparación Con Compuestos Similares

2-(Hydroxymethyl)phenol: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-2-methylphenol: Contains a methyl group instead of a hydroxymethyl group, leading to variations in reactivity and applications.

5-Fluoro-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, affecting its chemical behavior.

Uniqueness: 5-Fluoro-2-(hydroxymethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Fluoro-2-(hydroxymethyl)phenol (C₇H₇FO₂) is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. The presence of a hydroxymethyl group and a fluorine atom in its structure enhances its chemical properties and biological efficacy. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₇FO₂

- Molecular Weight : 142.13 g/mol

- Structure : The compound features a hydroxymethyl group (-CH₂OH) at the second position and a fluorine atom at the fifth position of the phenolic ring, contributing to its unique reactivity and stability.

Antibacterial Activity

This compound has been investigated for its antibacterial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Efficacy Against Common Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Enzyme Inhibition : The fluorine atom enhances the compound's ability to interact with biological macromolecules, leading to enzyme inhibition.

- Molecular Docking Studies : These studies suggest that this compound interacts favorably with specific proteins involved in bacterial metabolism, indicating its potential as an antibacterial agent .

- Hydrogen Bond Formation : The presence of the hydroxymethyl group allows for hydrogen bonding, which may stabilize interactions with target enzymes or receptors .

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial activity of this compound using the disc diffusion method. The results demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting broad-spectrum antibacterial potential .

Propiedades

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.